Oxaline
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Overview
Description
Oxaline is a compound belonging to the roquefortine alkaloids, which are produced by fungi of the genus Penicillium. It is known for its unique dihydroindole spiroamide framework and significant bioactivities, particularly in inhibiting tumor cell proliferation .
Preparation Methods
Oxaline is synthesized through a series of methylation reactions starting from glandicoline B, proceeding through meleagrin, and finally forming this compound. The key enzymes involved in this biosynthetic pathway are OxaG and OxaC, which catalyze the methylation steps . Industrial production methods often involve the fermentation of Penicillium species, optimizing conditions to increase the yield of this compound .
Chemical Reactions Analysis
Oxaline undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Nucleophilic substitution reactions involving this compound can lead to the formation of various derivatives.
Cyclization: Intramolecular cyclization reactions are common in the synthesis of this compound from its precursors.
Common reagents used in these reactions include manganese dioxide, diethylaminosulfur trifluoride (DAST), and other oxidizing agents . The major products formed from these reactions are typically oxazoles and other heterocyclic compounds.
Scientific Research Applications
Oxaline has a wide range of scientific research applications:
Mechanism of Action
Oxaline exerts its effects primarily by inhibiting tubulin polymerization, leading to cell cycle arrest at the M phase in tumor cells . It also inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory mediators in neuroinflammatory conditions . The molecular targets involved include tubulin and various signaling proteins in the NF-κB and MAPK pathways .
Comparison with Similar Compounds
Oxaline is often compared with other roquefortine alkaloids such as meleagrin and roquefortine C. While all these compounds share a similar dihydroindole spiroamide framework, this compound is unique in its specific methylation pattern and its potent bioactivities . Similar compounds include:
Meleagrin: Another roquefortine alkaloid with significant anticancer properties.
Roquefortine C: A precursor in the biosynthesis of this compound and other roquefortine alkaloids.
This compound stands out due to its specific inhibitory effects on tubulin polymerization and its potent anti-neuroinflammatory properties .
Properties
IUPAC Name |
(1S,9R,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAVULMGIITDH-ZXPSTKSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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